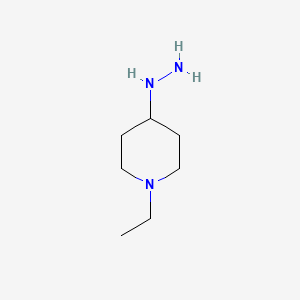

1-Ethyl-4-hydrazinylpiperidine

Description

1-Ethyl-4-hydrazinylpiperidine dihydrochloride (CAS: 99669-99-5) is a piperidine derivative with the molecular formula C₇H₁₇N₃·2HCl and a molecular weight of 216.15 g/mol. Its SMILES representation is CCN1CCC(CC1)NN, and the InChIKey is JEPPETICQHZFGZ-UHFFFAOYSA-N . The compound features a piperidine ring substituted at the 1-position with an ethyl group and at the 4-position with a hydrazinyl moiety, protonated as a dihydrochloride salt. Key physicochemical properties include predicted collision cross-sections (CCS) for various charge states, such as 132.0 Ų for [M+H]⁺ and 134.4 Ų for [M-H]⁻ .

Properties

IUPAC Name |

(1-ethylpiperidin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c1-2-10-5-3-7(9-8)4-6-10/h7,9H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPPETICQHZFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-4-hydrazinylpiperidine typically involves the reaction of piperidine derivatives with hydrazine. One common method includes the reduction of a piperidine derivative using zinc in acetic acid, followed by the condensation of the resulting hydrazine derivative with ethyl 4-oxopiperidine-1-carboxylate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-4-hydrazinylpiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-hydrazinylpiperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition.

Industry: It is utilized in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydrazinylpiperidine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The pathways involved can include neurotransmitter modulation and inhibition of specific metabolic enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Comparisons

Piperidine Derivatives with Sulfonyl and Aromatic Substituents

- (E)-4-Methyl-1-((4-(1-(2-phenylhydrazineylidene)ethyl)phenyl)sulfonyl)piperidine (Compound 5) Synthesized via refluxing phenylhydrazine with enaminones in ethanol/acetic acid. Features a sulfonyl group and a phenylhydrazineylidene substituent. The sulfonyl group enhances polarity compared to the hydrazinyl group in the target compound .

- 4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (Compound 6) Similar synthesis to Compound 5 but forms a pyrazole ring.

Piperidine-Piperazine Hybrids

- Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (Compound 3)

Synthesized via reductive amination using NaBH₃CN. The piperazine ring and methoxyphenyl group increase hydrogen-bonding capacity and lipophilicity, contrasting with the simpler ethyl-hydrazinyl substitution in the target compound .

Ethyl-Substituted Piperidines

- 1-Ethylpiperazine

Boiling point: 157°C , molecular weight: 114.19 g/mol . The absence of a hydrazinyl group reduces steric hindrance and alters basicity compared to 1-ethyl-4-hydrazinylpiperidine . - 7-(1-Ethylpiperidin-4-yl) Derivatives (EP Patent) Part of pyrimidinone-based heterocycles.

Acetylated and Hydroxy-Substituted Piperidines

- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

Exhibits antimicrobial and anti-inflammatory activities. The acetyl and methoxyphenyl groups enhance metabolic stability but reduce solubility compared to the hydrazinyl group . - Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Contains a hydroxyethylphenyl group, increasing hydrophilicity. The hydroxyl group contrasts with the hydrazinyl group’s nucleophilic reactivity .

Physicochemical and Functional Comparisons

Biological Activity

Overview of 1-Ethyl-4-hydrazinylpiperidine

This compound is a hydrazine derivative that has been studied for its potential biological activities, particularly in the context of medicinal chemistry. It is known for its structural similarity to other piperidine derivatives, which are often explored for their pharmacological properties.

Antitumor Activity

Research indicates that hydrazine derivatives, including this compound, exhibit antitumor properties. These compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects

A study conducted on a series of hydrazine derivatives found that this compound demonstrated significant cytotoxicity against specific cancer cell lines. The mechanism of action was attributed to the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Hydrazine derivatives have been shown to modulate neurotransmitter levels and exhibit antioxidant activity, which could be beneficial in neurodegenerative conditions.

Research Findings

- Study on Neuroprotection : In vitro studies indicated that this compound could protect neuronal cells from oxidative damage induced by neurotoxins. This effect was linked to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses.

Antimicrobial Activity

Some studies have reported antimicrobial effects associated with hydrazine derivatives. The compound's ability to disrupt microbial cell membranes has been noted, suggesting potential applications in treating infectious diseases.

Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.